N'-tert-butyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide
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Overview
Description
N'-tert-butyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide is a chemical compound with the molecular formula C20H24N2O4 and a molecular weight of 356.42 g/mol. This compound has garnered attention in scientific research due to its potential biological activity and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-tert-butyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide typically involves the reaction of tert-butyl hydrazine with 2-phenoxyacetyl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is usually carried out in a solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Large-scale reactors and continuous flow processes are often employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N'-tert-butyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
N'-tert-butyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide has found applications in various fields, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N'-tert-butyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of key enzymes involved in various biological processes. The exact molecular targets and pathways are still under investigation, but research suggests that it may interact with proteins and receptors involved in cell signaling and metabolism.
Comparison with Similar Compounds
N'-tert-butyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide is structurally similar to other hydrazide compounds, such as N'-phenyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide and N'-ethyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide. its unique tert-butyl group contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.
List of Similar Compounds
N'-phenyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide
N'-ethyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide
N'-methyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide
Properties
IUPAC Name |
N'-tert-butyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)22(19(24)15-26-17-12-8-5-9-13-17)21-18(23)14-25-16-10-6-4-7-11-16/h4-13H,14-15H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCFCXWKSYGIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)COC1=CC=CC=C1)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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